Cas no 468-84-8 (3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-)
468-84-8 structure
Product Name:3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
CAS-Nr.:468-84-8
MF:C17H28O2
MW:264.403025627136
CID:330493
PubChem ID:11807560
Update Time:2025-04-19
3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- [4aR-(4aalpha,6abeta,10aalpha,10bbeta)]-dodecahydro-4a,7,7,10a-tetramethyl-3H-naphth[2,1-b]pyran-3-one
- 4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-one
- ( )-Ambreinolide
- (4aR-(4aalpha,6abeta,10aalpha,10bbeta))-Dodecahydro-4a,7,7,10a-tetramethyl-3H-naphth(2,1-b)pyran-3-one
- 14,15,16-Trinorlabdan-13-oic acid, 8-hydroxy-, delta-lactone
- 1-Naphthalenepropionic acid, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-,delta-lactone
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-t
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- Ambreinolid
- Ambreinolide
- Q27896558
- 1-NAPHTHALENEPROPIONIC ACID, DECAHYDRO-2-HYDROXY-2,5,5,8A-TETRAMETHYL-, .DELTA.-LACTONE
- 3H-Naphtho(2,1-b)pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR-(4aalpha,6abeta,10aalpha,10bbeta))-
- (4AR,6AS,10AS,10BR)-DODECAHYDRO-4A,7,7,10A-TETRAMETHYL-3H-NAPHTHO(2,1-B)PYRAN-3-ONE
- 14,15,16-Trinorlabdan-13-oic acid, 8-hydroxy-, .delta.-lactone
- AMBREINOLIDE, (+)-
- UNII-8M8TY60818
- 3H-NAPHTHO(2,1-B)PYRAN-3-ONE, DODECAHYDRO-4A,7,7,10A-TETRAMETHYL-, (4AR-(4A.ALPHA.,6A.BETA.,10A.ALPHA.,10B.BETA.))-
- 8M8TY60818
- EINECS 207-413-7
- 468-84-8
- 3H-Naphtho[2,1-b]pyran-3-one, dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-
- SCHEMBL5148266
- DTXSID10883386
- (+)-Ambreinolide
- SMR001574236
- MLS002706837
-
- Inchi: 1S/C17H28O2/c1-15(2)9-5-10-16(3)12(15)8-11-17(4)13(16)6-7-14(18)19-17/h12-13H,5-11H2,1-4H3/t12-,13+,16-,17+/m0/s1
- InChI-Schlüssel: OXLWUQRYCMJFSG-UWWPHRKUSA-N
- Lächelt: O1C(CC[C@H]2[C@@]1(C)CC[C@H]1C(C)(C)CCC[C@@]12C)=O
Berechnete Eigenschaften
- Genaue Masse: 264.209
- Monoisotopenmasse: 264.209
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 0
- Komplexität: 400
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 26.3A^2
Experimentelle Eigenschaften
- Dichte: 0.994
- Siedepunkt: 335.5°Cat760mmHg
- Flammpunkt: 139°C
- Brechungsindex: 1.486
3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)- Verwandte Literatur
-
1. 893. Synthesis of diterpenes. Part III. The synthesis, and configuration at position 13, of diterpenes of the labdane groupD. B. Bigley,N. A. J. Rogers,J. A. Barltrop J. Chem. Soc. 1960 4613
-
2. 579. Marrubiin. Part II. Correlation with ambreinolideD. Burn,W. Rigby J. Chem. Soc. 1957 2964
-
3. Chemistry and biochemistry of some mammalian secretions and excretionsEdgar Lederer J. Chem. Soc. 1949 2115
-
N. A. J. Rogers,J. A. Barltrop Q. Rev. Chem. Soc. 1962 16 117
-
5. The stereochemistry of marrubiinR. A. Appleton,J. W. B. Fulke,M. S. Henderson,R. McCrindle J. Chem. Soc. C 1967 1943
468-84-8 (3H-Naphtho[2,1-b]pyran-3-one,dodecahydro-4a,7,7,10a-tetramethyl-, (4aR,6aS,10aS,10bR)-) Verwandte Produkte
- 16409-46-4(2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate)
- 220621-22-7(5-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-5-oxopentanoic acid)
- 77341-67-4(4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid)
- 53-39-4(Oxandrolone)
- 7779-73-9(Isobornyl isovalerate)
- 4430-31-3(Octahydro-2H-chromen-2-one)
- 76-50-6(Bornyl isovalerate)
- 122661-59-0(Ethyl 3-hydroxyadamantane-1-carboxylate)
- 564-20-5(Sclareolide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge